N-(2-bromobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
The compound N-(2-bromobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted at position 7 with a 4-methoxyphenyl group and at position 3 with an acetamide side chain bearing a 2-bromobenzyl moiety. This structure combines a heterocyclic scaffold with aromatic and halogenated substituents, which are common in medicinal chemistry for modulating bioactivity and physicochemical properties.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O3S/c1-29-16-8-6-14(7-9-16)17-12-30-21-20(17)25-13-26(22(21)28)11-19(27)24-10-15-4-2-3-5-18(15)23/h2-9,12-13H,10-11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIDNQXDXGBWTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its effects on cancer cell lines, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Recent studies have highlighted the biological activities of related compounds that share structural features with this compound. Notably, compounds with similar thieno[3,2-d]pyrimidine scaffolds have demonstrated promising antiproliferative effects against various cancer cell lines.
Anticancer Activity
A study involving a series of thieno[3,2-d]pyrimidine derivatives indicated that certain compounds exhibited potent antiproliferative activity against FaDu cells (human pharyngeal squamous cell carcinoma) with an IC50 value of 1.73 μM. The mechanism of action for these compounds included:
- Induction of Apoptosis : Morphological changes in cells were observed through brightfield microscopy and DAPI staining, confirming cytotoxicity.
- Autophagy Activation : The study utilized acridine orange staining and western blot analysis to show increased levels of LC3A/B and cleaved caspase-3 in a dose-dependent manner.
- Cell Cycle Arrest : The compound induced G2/M phase cell cycle arrest in MCF-7 breast cancer cells.
- Inhibition of Migration and Colony Formation : Scratch assays and clonogenic assays demonstrated reduced cell migration and colony formation capabilities.
Anti-inflammatory Properties
In addition to its anticancer effects, the compound exhibited anti-inflammatory properties by selectively inhibiting COX-2 over COX-1. This selective inhibition suggests potential applications in treating inflammatory diseases alongside cancer therapy.
Mechanistic Insights
Molecular docking studies indicated that the compound acts as a dual inhibitor of topoisomerase I and II, which are crucial enzymes involved in DNA replication and transcription. This dual inhibition contributes to its cytotoxic effects on cancer cells.
Summary of Findings
| Activity | Details |
|---|---|
| Antiproliferative | Potent against FaDu cells (IC50 = 1.73 μM) |
| Apoptosis Induction | Increased cleaved caspase-3 levels |
| Autophagy Activation | Elevated LC3A/B levels |
| Cell Cycle Arrest | G2/M phase arrest in MCF-7 cells |
| Inhibition of Migration | Reduced migration and colony formation |
| Anti-inflammatory | Selective COX-2 inhibition |
| Mechanism | Dual topoisomerase I and II inhibition |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares the target compound with structurally related derivatives:
Estimated based on structural formula.
*Inferred from analogs in , where bromobenzyl derivatives exhibit LogP ~5.5.
Key Observations:
- Substituent Effects: Halogenation: Bromine (target compound) and fluorine () enhance lipophilicity and metabolic stability. Bromine’s larger atomic radius may improve target binding via hydrophobic interactions.
- Quinazolin-4-one derivatives () with acetamide side chains show anticancer activity, highlighting the importance of the heterocyclic core in modulating biological targets .
Anti-Inflammatory Activity:
- Benzothieno[3,2-d]pyrimidin-4-one derivatives (e.g., compound 1 in ) inhibit COX-2, iNOS, and IL-8 at IC50 values <10 µM, suggesting the target compound’s thieno[3,2-d]pyrimidin-4-one core may share similar mechanisms .
- Sulfonamide-containing analogs () demonstrate enhanced enzyme inhibition, but the target compound lacks this group, which may reduce potency against specific targets like InhA .
Anticancer Activity:
- Thiophene-substituted thieno[3,2-d]pyrimidines () exhibit anti-breast cancer activity with IC50 values in the micromolar range, likely due to intercalation or kinase inhibition .
- Quinazolin-4-one derivatives () with styryl groups show improved anticancer activity, suggesting that extending conjugation in the target compound (e.g., via vinyl groups) could enhance efficacy .
Antimicrobial Activity:
- Sulfanyl-acetamide derivatives () target Mycobacterium tuberculosis, but the target compound’s bromobenzyl group may redirect activity toward Gram-positive bacteria or fungi .
Q & A
Q. Basic
- Cell lines : MCF-7 (breast cancer) or HeLa (cervical cancer) for viability assays (MTT/WST-1).
- Dosage : Test 1–100 µM ranges with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) .
How can metabolic stability be enhanced through structural modifications?
Q. Advanced
- CYP3A shielding : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce O-deethylation.
- LogP optimization : Balance lipophilicity (target LogP ~3) to improve hepatic retention .
What pharmacokinetic parameters indicate time-dependent clearance?
Q. Advanced
- AUC changes : A >10-fold AUC increase after multiple dosing suggests autoinhibition (e.g., AMG 487’s 96-fold rise at 25 mg).
- Metabolite/parent ratio : Declining M2/M1 ratios correlate with CYP3A mechanism-based inhibition .
How to design scalable synthesis for preclinical studies?
Q. Basic
- Purity control : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water).
- Batch consistency : Monitor reaction progress via TLC (Rf ~0.3–0.5) and ensure >95% purity by HPLC .
What crystallographic data assist in conformational analysis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
